molecular formula C11H20F2N2O B2591320 N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide CAS No. 2329392-30-3

N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide

Cat. No.: B2591320
CAS No.: 2329392-30-3
M. Wt: 234.291
InChI Key: IGJPKLJPHIKYEI-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperidine ring, two fluorine atoms, and an acetamide group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not available in the current literature .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate for antimalarial drugs. It is produced via chemoselective monoacetylation using various acyl donors, demonstrating the importance of acetylated intermediates in pharmaceutical synthesis (Magadum & Yadav, 2018).

Hydrogen-Bonding Patterns in Drug Design

Study of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed hydrogen-bonding patterns that could inform drug design, especially in optimizing molecular interactions for desired pharmacological effects (López et al., 2010).

Optoelectronic and Nonlinear Optical Properties

Research into malononitrile-modified acene derivatives, including compounds with tert-butyl groups, has highlighted their significant optoelectronic and third-order nonlinear optical behaviors. This suggests applications in materials science for electronic and photonic devices (Zhai et al., 2018).

Anti-Inflammatory and Antinociceptive Activities

A series of 2-aminopyrimidines, as ligands of the histamine H4 receptor, were synthesized to explore their therapeutic potential. Compounds with tert-butyl groups showed promising in vitro anti-inflammatory and antinociceptive activities, indicating their potential in treating pain and inflammation (Altenbach et al., 2008).

Chemical Derivatization in Phytohormone Profiling

The use of N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization in gas chromatography-mass spectrometry highlights the importance of chemical derivatization techniques in the analysis of complex biological samples, such as phytohormones (Birkemeyer et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not available in the current literature .

Future Directions

The future directions for research on this compound are not clear from the available information .

Properties

IUPAC Name

N-tert-butyl-2-(4,4-difluoropiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O/c1-10(2,3)14-9(16)8-15-6-4-11(12,13)5-7-15/h4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJPKLJPHIKYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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